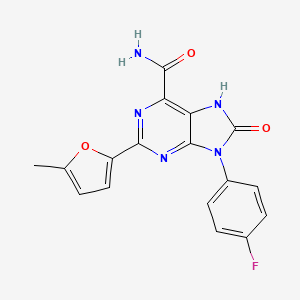

9-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O3/c1-8-2-7-11(26-8)15-20-12(14(19)24)13-16(22-15)23(17(25)21-13)10-5-3-9(18)4-6-10/h2-7H,1H3,(H2,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWZXCPOWBYANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 341.32 g/mol

IUPAC Name

The IUPAC name for this compound is:

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, particularly Mur enzymes, which are crucial for the survival of pathogenic bacteria .

- Antimicrobial Activity : Preliminary studies suggest that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Antitumor Properties : There is evidence to suggest that the compound may have antitumor effects, potentially inhibiting cancer cell proliferation through various pathways .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against E. coli and S. aureus, with some derivatives showing MIC values lower than those of standard antibiotics .

- Cancer Cell Proliferation : In vitro assays indicated that the compound could inhibit the proliferation of specific cancer cell lines, such as those with BRCA mutations, suggesting potential for further development in oncology .

Research Findings

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., 4-fluorophenyl in the target compound and ): Enhance binding to enzymatic targets by polarizing the aromatic ring .

- Electron-Donating Groups (e.g., methoxy in ): Improve solubility but may reduce metabolic stability.

- Steric Modifiers (e.g., bromine in or methylfuran in the target compound): Influence binding pocket accessibility.

Molecular Weight Trends :

- Compounds with bulkier substituents (e.g., , MW 440.2) may face challenges in bioavailability compared to lighter analogs like (MW 283.29).

Potential Bioactivity

While bioactivity data for the target compound is absent in the evidence, analogs suggest possible applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.